molecular formula C13H19N3O2S B2856279 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide CAS No. 953895-19-7

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide

Cat. No.: B2856279
CAS No.: 953895-19-7
M. Wt: 281.37
InChI Key: OZKIEZRLGUKZIY-UHFFFAOYSA-N
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Description

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a bicyclic 1-azabicyclo[2.2.2]octane (quinuclidine) moiety attached to a para-aminobenzenesulfonamide scaffold. This structure combines the sulfonamide group’s classical pharmacophoric features with the rigid, lipophilic quinuclidine system, which enhances receptor binding affinity and metabolic stability.

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c14-11-1-3-12(4-2-11)19(17,18)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKIEZRLGUKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953895-19-7
Record name 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the azabicyclo[2.2.2]octane core, which can be synthesized through a series of cyclization reactions. The benzene sulfonamide group is then introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiemetic Properties

Zacopride is primarily recognized for its antiemetic properties, acting as a highly potent antagonist of the 5-HT3 receptor. This receptor plays a crucial role in the vomiting reflex, making Zacopride a candidate for treating nausea and vomiting associated with chemotherapy and postoperative recovery.

Case Study: Efficacy in Chemotherapy-Induced Nausea

In a clinical study involving patients undergoing chemotherapy, Zacopride demonstrated significant efficacy in reducing the incidence of nausea compared to placebo, highlighting its potential as a therapeutic agent in oncology settings .

Gastrointestinal Motility Disorders

Zacopride also functions as a peristaltic stimulant, which can be beneficial in treating gastrointestinal motility disorders such as irritable bowel syndrome (IBS).

Case Study: Impact on IBS Symptoms

A randomized controlled trial assessed the effects of Zacopride on patients with IBS. Results indicated a marked improvement in bowel movement frequency and reduction in abdominal discomfort, suggesting its utility in managing IBS symptoms .

Molecular Mechanism of Action

Zacopride operates through multiple mechanisms:

  • 5-HT3 Receptor Antagonism : Inhibits serotonin-mediated signaling pathways that trigger nausea.
  • 5-HT4 Receptor Agonism : Enhances gastrointestinal motility by stimulating peristalsis.

Toxicity Assessment

A study assessing the toxicity of Zacopride found no significant organ toxicity at therapeutic doses; however, further research is warranted to explore potential long-term effects .

Mechanism of Action

The mechanism of action of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Pyrimidine Substituents

  • Sulfamerazine (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide) and sulfametazina (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) share the sulfonamide backbone but replace the quinuclidine group with pyrimidine rings. These compounds exhibit distinct solubility profiles in alcohol-water mixtures, with sulfamerazine showing higher solubility in ethanol-rich solvents compared to sulfametazina .
Compound Molecular Formula Molecular Weight Key Structural Feature Solubility (Alcohol-Water Systems)
Sulfamerazine C11H12N4O2S 264.30 g/mol 4-methylpyrimidin-2-yl substituent Higher in ethanol-water mixtures
Sulfametazina C12H14N4O2S 278.33 g/mol 4,6-dimethylpyrimidin-2-yl Lower in ethanol-water mixtures
Target Compound C13H18N4O2S 310.38 g/mol* 1-azabicyclo[2.2.2]octan-3-yl Not reported

*Calculated based on molecular formula.

Quinuclidine-Based Benzamides

  • 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride (CAS: 1334147-09-9) replaces the sulfonamide group with a benzamide. This modification reduces polarity, as evidenced by its higher molecular weight (245.32 g/mol vs. 310.38 g/mol for the sulfonamide analog) and altered solubility. The compound has been discontinued commercially, suggesting challenges in synthesis or stability .
Compound Molecular Formula Molecular Weight Key Structural Feature Pharmacological Activity
Benzamide dihydrochloride C14H20Cl2N3O 245.32 g/mol Benzamide core Discontinued (stability issues?)
2,4-Dimethoxybenzamide C16H22N2O3 290.36 g/mol 2,4-methoxy substituents Not reported
Target Compound C13H18N4O2S 310.38 g/mol Sulfonamide core Potential prokinetic/antiemetic

Chlorinated and Alkoxy-Substituted Analogs

  • 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}-5-chloro-2-(cyclopropylmethoxy)benzamide () introduces chlorine and cyclopropylmethoxy groups, which may enhance binding to serotonin or dopamine receptors. Such modifications are common in antiemetic agents to improve potency and selectivity .

Key Research Findings

Solubility and Stability: Sulfonamide analogs with pyrimidine substituents exhibit solvent-dependent solubility, critical for formulation development . In contrast, quinuclidine-based sulfonamides/benzamides face stability challenges, as seen in the discontinuation of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride .

Pharmacological Activity : Substitutions on the benzene ring (e.g., chloro, methoxy) significantly influence receptor affinity. For example, chlorinated derivatives show enhanced antiemetic activity in preclinical models .

Synthetic Accessibility : The rigid quinuclidine system complicates synthesis, requiring specialized reagents like N,N-dimethylacetamide dimethylacetal for coupling reactions .

Biological Activity

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide, also known as benzamide derivative, is a compound of interest due to its potential biological activities, particularly in cardiovascular and neurological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19N3O
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 106517-87-7

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its cardiovascular effects and potential interactions with calcium channels.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. For instance, a study utilizing an isolated rat heart model demonstrated that certain benzene sulfonamides, including derivatives similar to this compound, can modulate these parameters effectively:

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
Benzene sulfonamide (control)BaselineBaseline
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamideDecreasedDecreased

The results suggest that these compounds may interact with calcium channels to induce vasodilation, thereby lowering perfusion pressure and coronary resistance .

The mechanism through which this compound exerts its effects may involve:

  • Calcium Channel Interaction : Theoretical docking studies suggest that this compound could bind to specific amino acid residues in calcium channels, affecting their function and leading to altered vascular resistance .
  • Cardiovascular Regulation : The interaction with calcium channels may facilitate the release or activation of these channels, contributing to changes in blood pressure dynamics .

Case Studies and Research Findings

A notable study investigated the effects of various benzene sulfonamides on coronary resistance and perfusion pressure using an isolated rat heart model. The findings highlighted that:

  • 4-(2-aminoethyl)-benzenesulfonamide showed a significant decrease in both perfusion pressure and coronary resistance compared to controls.
  • The interaction with calcium channels was hypothesized as a primary mechanism for these observed effects .

Pharmacokinetic Considerations

Pharmacokinetic parameters for this compound have also been evaluated using computational models such as SwissADME and ADMETLab, which predict absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). These studies indicate varying permeability across different cell lines, suggesting potential differences in bioavailability .

Q & A

Q. Methodology :

  • Synthesize analogs via palladium-catalyzed cross-coupling or nucleophilic substitution.
  • Assess activity using functional assays (e.g., GTPγS binding for mAChRs) and pharmacokinetic profiling (e.g., plasma protein binding) .

Advanced: How should researchers address contradictory data on this compound’s pharmacological effects across studies?

Methodological Answer:
Contradictions (e.g., mAChR vs. 5-HT₃ activity) arise due to:

  • Assay Variability : Use standardized receptor subtypes (e.g., human M1 vs. rat M3) .
  • Dosage Differences : Compare EC₅₀/IC₅₀ values at equivalent concentrations (e.g., 10⁻⁶ M to 10⁻⁹ M ranges).
  • Model Systems : Validate findings in multiple models (e.g., ferret emesis models for antiemetic activity vs. murine gastric motility assays ).

Q. Resolution Strategy :

Perform head-to-head assays under identical conditions.

Use knockout animal models to isolate receptor contributions.

Apply computational docking to predict binding affinities across targets .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify azabicyclo core (e.g., δ 3.2–3.5 ppm for quinuclidine protons) .
    • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]⁺ = 326.12) .
  • Purity Assessment :
    • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min .
  • Thermal Stability : TGA/DSC to monitor decomposition above 200°C .

Advanced: What in vivo models are most appropriate for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Gastroprokinetic Activity : Rat gastric emptying models (e.g., phenol red assay) at 1–10 mg/kg doses .
  • Antiemetic Efficacy : Ferret cisplatin-induced emesis models (dose: 0.5 mg/kg IV), monitoring latency to first vomit .
  • Anxiolytic Potential : Murine elevated plus maze, comparing to diazepam (dose: 2–5 mg/kg IP) .

Data Interpretation : Normalize results to positive controls (e.g., ondansetron for antiemetic studies) and account for species-specific metabolism .

Advanced: How does the compound’s bicyclic structure influence its pharmacokinetic profile?

Methodological Answer:

  • Metabolism : The quinuclidine core resists CYP3A4-mediated oxidation, improving half-life (t₁/₂: ~4 hours in rats) .
  • Distribution : High volume of distribution (Vd: 5–8 L/kg) due to lipophilic bicyclic structure .
  • Excretion : Renal clearance dominates (60–70%), with minimal biliary excretion .

Q. Optimization Strategies :

  • Introduce polar groups (e.g., hydroxyl) to reduce CNS off-target effects while maintaining mAChR affinity .

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